molecular formula C11H11ClN2O4 B5557307 4-(2-chloro-4-nitrobenzoyl)morpholine CAS No. 209959-71-7

4-(2-chloro-4-nitrobenzoyl)morpholine

Cat. No. B5557307
CAS RN: 209959-71-7
M. Wt: 270.67 g/mol
InChI Key: BZSCJBRBFREOTK-UHFFFAOYSA-N
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Description

4-(2-chloro-4-nitrobenzoyl)morpholine is a chemical compound with the molecular formula C11H11ClN2O4 . It is a derivative of morpholine, a six-membered heterocyclic compound containing two heteroatoms, oxygen and nitrogen .


Molecular Structure Analysis

The molecular structure of 4-(2-chloro-4-nitrobenzoyl)morpholine is characterized by the presence of a morpholine ring attached to a benzoyl group with a nitro (-NO2) and a chloro (-Cl) substituent .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(2-chloro-4-nitrobenzoyl)morpholine are not explicitly mentioned in the literature, it’s known that aryl halides like this compound can undergo nucleophilic aromatic substitution reactions under certain conditions .

Scientific Research Applications

1. Crystallographic Studies

  • Morpholinium 2-chloro-4-nitrobenzoate : This compound crystallizes in a non-centrosymmetric space group, forming a 2(1) helical chain through N-H...O hydrogen bonds. It has variants that crystallize in a centrosymmetric space group and form a centrosymmetric ring with specific hydrogen bonds, which is significant in crystallography (Ishida, Rahman, & Kashino, 2001).

2. Antimicrobial Applications

  • Sulfonamides and Carbamates Synthesis : 4-(2-fluoro-4-nitrophenyl)morpholine is an intermediate in the synthesis of sulfonamides and carbamates, which show promising antimicrobial activity against several bacterial strains and fungi (Janakiramudu et al., 2017).

3. Nonlinear Optical Material Research

  • Morpholinium 2-chloro-4-nitrobenzoate in Nonlinear Optics : This compound has been studied as a second-order nonlinear optical material with potential applications in device fabrication. Its optical properties, like luminescence and laser damage threshold resistance, were examined (Karthick et al., 2018).

4. Molluscicidal Agents

  • Use as Molluscicidal Agent : A derivative of 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate showed good molluscicidal effects, indicating its potential in controlling mollusc populations (Duan et al., 2014).

5. Catalysis and Reaction Mechanisms

  • Kinetic Studies : Studies on the aminolysis of related compounds involving morpholine provide insights into catalytic and reaction mechanisms, such as the formation of six-membered cyclic transition states (Um et al., 2015).

6. Hydrogen-Bonded Polymeric Structures

  • Morpholinium Salts in Polymeric Structures : The morpholinium cation, when used as a counter-ion in various salts, helps in forming hydrogen-bonded polymeric structures with diverse secondary structure propagation (Smith & Lynch, 2016).

7. Synthesis of Functional Copolymers

  • Functional Copolymers : Morpholine-functional homopolymers and copolymers have been synthesized for aqueous thermo-responsiveness, useful in various applications (Lessard, Savelyeva, & Maríc, 2012).

Safety and Hazards

While specific safety data for 4-(2-chloro-4-nitrobenzoyl)morpholine is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding inhalation, ingestion, and contact with skin and eyes .

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O4/c12-10-7-8(14(16)17)1-2-9(10)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSCJBRBFREOTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967868
Record name (2-Chloro-4-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

209959-71-7, 5329-34-0
Record name (2-Chloro-4-nitrophenyl)-4-morpholinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=209959-71-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloro-4-nitrophenyl)(morpholin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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